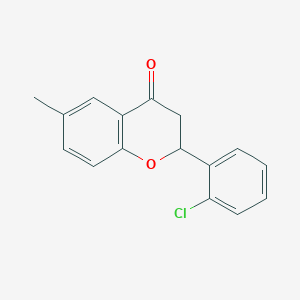

2-(2-Chlorophenyl)-6-methylchroman-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-Chlorophenyl)-6-methylchroman-4-one” is a derivative of chroman, a chemical structure found in Vitamin E . The presence of a chlorophenyl group suggests that it may have some bioactive properties, as chlorophenyl groups are common in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” would likely show the typical features of a chroman derivative, with a six-membered benzene ring fused to a heterocyclic pyran ring . The 2-chlorophenyl group would be attached at the 2-position, and a methyl group at the 6-position of the chroman structure .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the electron-withdrawing chlorophenyl group, which could activate the chroman ring towards electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Structural and Spectroscopic Studies

- Structural Analysis : A study by Saral, Özdamar, & Uçar (2017) conducted extensive structural and spectroscopic studies on related benzimidazole derivatives. These investigations included X-ray diffraction, HRMS, UV-Vis, FT-IR, and NMR spectroscopy, crucial for understanding the properties and applications of similar complex organic molecules like 2-(2-Chlorophenyl)-6-methylchroman-4-one.

Pharmacological Research Tools

- Drug Lead Discovery : The compound was identified as a nonpeptidic agonist of the urotensin-II receptor in research by Croston et al. (2002). It showed selective activity and potential as a pharmacological research tool and drug lead, highlighting its significance in drug discovery processes.

Vibrational Spectroscopy and Quantum Mechanics

- Spectroscopy and Quantum Mechanical Analysis : A study by Kuruvilla, Prasana, Muthu, & George (2018) explored the spectroscopic properties of a related compound using techniques like FT-IR and FT-Raman. The results were aligned with quantum mechanical methods, providing insight into the molecular properties of similar compounds like this compound.

Synthesis and Crystal Structure

- Synthesis and Structural Characterization : Research involving the synthesis and characterization of related compounds has been conducted by Wu, Guo, Zhang, & Xia (2015) and Li et al. (2009). These studies focused on the synthesis process, NMR and HRMS spectroscopy, and X-ray crystallography, which are relevant for understanding the synthesis and structural aspects of this compound.

Solvatochromism Studies

- Solvatochromic Behavior Analysis : Tada, Novaki, & Seoud (2000) and Tada, Silva, & Seoud (2003) conducted studies on solvatochromism in different solvents, providing insights into how solvent interactions can influence the properties of compounds like this compound (Tada et al., 2000; Tada et al., 2003).

Substituent Position Effect

- Effect of Substituent Position : A study by Fan, Pu, Liu, & Yang (2008) examined the effect of chlorine atoms on the properties of photochromic diarylethenes. This research is relevant for understanding how substituent positions can affect the properties of this compound.

Direcciones Futuras

The future directions for research on “2-(2-Chlorophenyl)-6-methylchroman-4-one” could include exploring its potential bioactive properties, optimizing its synthesis, and investigating its mechanism of action . It could also be interesting to study its physical and chemical properties in more detail .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLHIUUMNJOKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2655612.png)

![6-O-ethyl 3-O-methyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)

![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)

![N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655619.png)

![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)

![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)